molecular formula C18H29NO3S B2870413 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane CAS No. 941261-88-7

1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane

Cat. No.: B2870413
CAS No.: 941261-88-7
M. Wt: 339.49
InChI Key: VQGCBOQDEPYCHV-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane is a compound with the molecular formula C18H29NO3S and a molecular weight of 339.49. It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen. Azepane derivatives have significant pharmacological and therapeutic implications .

Preparation Methods

The synthesis of 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane involves several steps, including electrophilic aromatic substitution and ring expansion reactions. The general synthetic route includes the following steps:

    Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution to introduce the propoxy and propan-2-yl groups.

    Ring Expansion: The final step involves the ring expansion of a six-membered ring to form the seven-membered azepane ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions include sulfoxides, sulfones, and substituted azepane derivatives .

Scientific Research Applications

1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Medicine: Azepane derivatives, including this compound, are explored for their potential as antidiabetics, anticancer agents, and opioid analgesics.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane can be compared with other similar compounds, such as:

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Azepinone: A derivative of azepine with a carbonyl group.

    Benzazepine: A benzene-fused azepine derivative.

    Thiazipine: A sulfur-containing seven-membered heterocyclic compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-propan-2-yl-4-propoxyphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-4-13-22-18-10-9-16(14-17(18)15(2)3)23(20,21)19-11-7-5-6-8-12-19/h9-10,14-15H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCBOQDEPYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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